

Application Notes and Protocols for PF-04856264 in Patch-Clamp Electrophysiology Studies

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Compound of Interest

Compound Name: PF-04856264

Cat. No.: B609940

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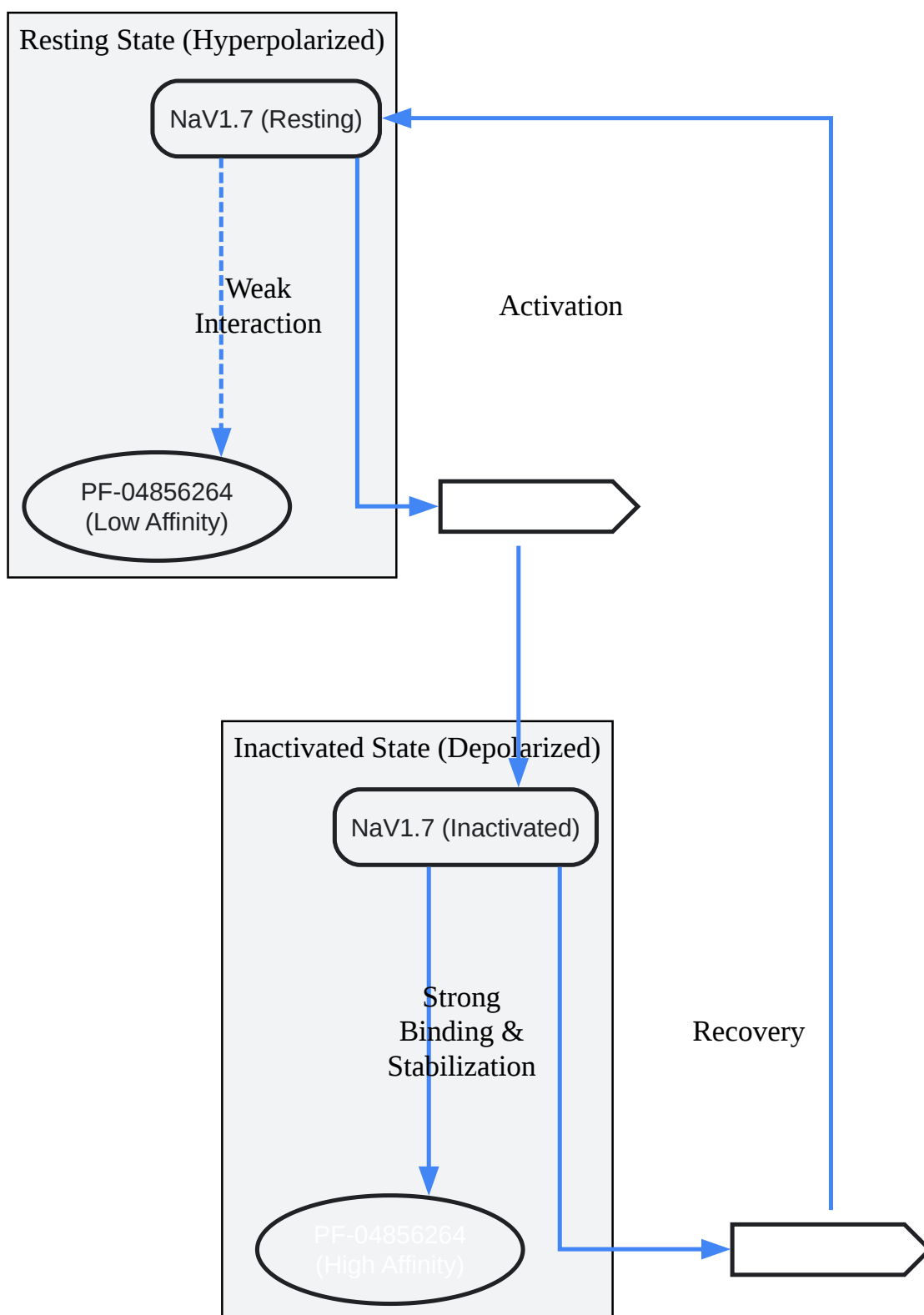
For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04856264 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel subtype NaV1.7.[1][2] Loss-of-function mutations in the SCN9A gene, which encodes for NaV1.7, result in congenital insensitivity to pain, highlighting this channel as a key target for the development of novel analgesics.[3][4] **PF-04856264** acts as a state-dependent gating modifier, preferentially binding to the inactivated state of the NaV1.7 channel.[5][6] This mechanism of action involves interaction with the voltage sensor in Domain IV of the channel protein.[6][7] These application notes provide detailed protocols for the characterization of **PF-04856264** and similar compounds using patch-clamp electrophysiology.

Mechanism of Action: State-Dependent Inhibition of NaV1.7

PF-04856264 exhibits a strong preference for the inactivated state of the NaV1.7 channel. This state-dependent inhibition is a crucial aspect of its pharmacological profile and can be quantified by comparing its potency (IC₅₀) under voltage protocols that favor the resting (closed) state versus those that promote the inactivated state. A significant shift in IC₅₀ values between these two conditions is characteristic of state-dependent blockers.



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State-dependent binding of **PF-04856264** to NaV1.7.

Quantitative Data

The following tables summarize the inhibitory potency of **PF-04856264** on NaV1.7 channels from various species and its selectivity over other NaV subtypes.

Table 1: Potency of **PF-04856264** on NaV1.7 from Different Species

Species	IC50 (nM)
Human	28[1]
Mouse	131[1]
Cynomolgus Monkey	19[1]
Dog	42[1]
Rat	Low Potency[1]

Table 2: State-Dependent Inhibition of human NaV1.7 by **PF-04856264**

Channel State	Voltage Protocol	IC50
Closed/Resting	Pulse from -100 mV	2.7 μ M[5]
Open/Inactivated	8s pre-pulse to -55 mV	134 nM[5]

Table 3: Selectivity of **PF-04856264** against other human NaV Channel Subtypes (FLIPR Membrane Potential Assay)

Subtype	pIC50	Selectivity vs. hNaV1.7 (>fold)
hNaV1.7	6.53 ± 0.1	-
hNaV1.2	4.87 ± 0.3	>40
hNaV1.1	3.61 ± 0.1	>40
hNaV1.6	3.53 ± 0.1	>40
Other Subtypes	No inhibitory activity up to 300 µM	>1000 (for NaV1.4-1.6)

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recordings from HEK293 cells stably expressing hNaV1.7

This protocol is designed to assess the potency and state-dependence of **PF-04856264**.

1. Cell Culture and Preparation:

- Culture HEK293 cells stably expressing human NaV1.7 in appropriate media.
- On the day of the experiment, dissociate cells using a gentle enzyme solution (e.g., Accutase).
- Resuspend cells in the extracellular solution at a suitable density (e.g., 5×10^6 cells/mL).[8]

2. Solutions:

- Internal Solution (in mM): e.g., CsF 140, NaCl 10, EGTA 1, HEPES 10; pH 7.3 with CsOH.
- Extracellular Solution (in mM): e.g., NaCl 140, KCl 4, CaCl₂ 2, MgCl₂ 1, HEPES 10; pH 7.4 with NaOH.

3. Electrophysiological Recordings:

- Use an automated or manual patch-clamp system.

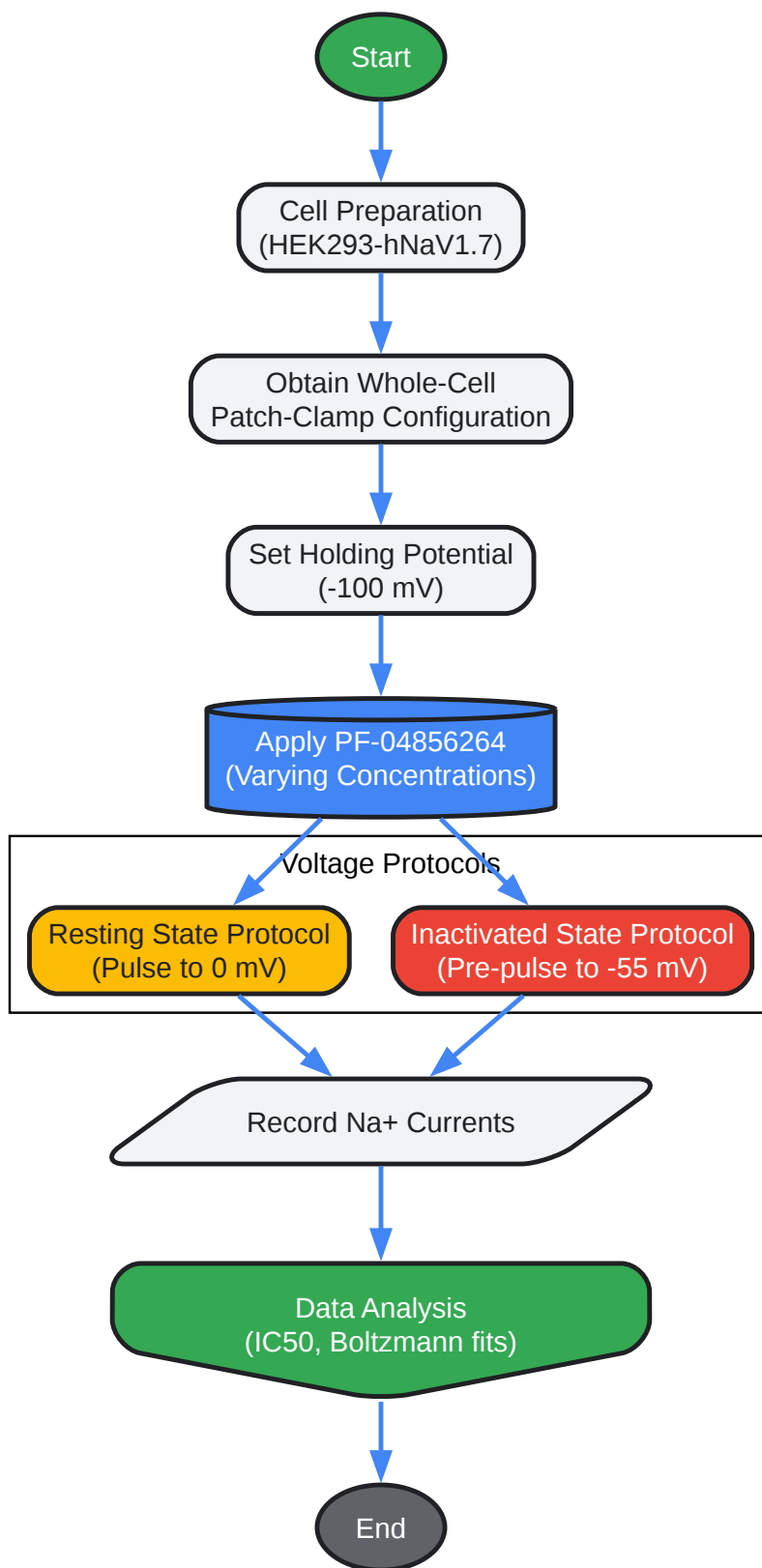
- Obtain whole-cell configuration with seal resistances $>1\text{ G}\Omega$ and series resistances $<10\text{ M}\Omega$.
- Maintain a holding potential of -100 mV .[\[5\]](#)
- Acquire currents at 25 kHz and filter at 5 kHz .[\[5\]](#)

4. Voltage Protocols:

- To determine resting-state inhibition:
 - From a holding potential of -100 mV , apply a 20 ms depolarizing pulse to 0 mV .[\[5\]](#)
 - Apply different concentrations of **PF-04856264** and measure the peak inward current.
- To determine inactivated-state inhibition:
 - From a holding potential of -100 mV , apply an 8-second conditioning pre-pulse to -55 mV to induce inactivation.[\[5\]](#)
 - Immediately follow with a 50 ms test pulse to 0 mV .[\[5\]](#)
 - Measure the peak inward current in the presence of varying concentrations of the compound.
- Current-Voltage (I-V) Relationship:
 - Apply a series of 500 ms conditioning pulses from -120 mV to $+70\text{ mV}$ in 5 mV increments, followed by a depolarization step to 0 mV to assess the voltage dependence of fast inactivation.[\[5\]](#)

5. Data Analysis:

- Plot concentration-response curves and fit with a Hill equation to determine IC_{50} values for both resting and inactivated states.
- Analyze changes in the voltage-dependence of activation and inactivation by fitting the data with a Boltzmann function.



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Experimental workflow for patch-clamp analysis.

Concluding Remarks

PF-04856264 serves as a valuable pharmacological tool for studying the role of NaV1.7 in neuronal excitability and pain signaling. The protocols outlined above provide a framework for characterizing its inhibitory effects and state-dependent mechanism of action. Researchers should note the species-specific differences in potency when designing and interpreting their experiments. These methods can be adapted to investigate other state-dependent NaV channel modulators.

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